![molecular formula C25H28N4O4 B2765284 1-(2-(cyclohexylamino)-2-oxoethyl)-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251594-49-6](/img/structure/B2765284.png)
1-(2-(cyclohexylamino)-2-oxoethyl)-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the available starting materials. Without specific literature or patents describing the synthesis of this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its IUPAC name. It contains a naphthyridine core, which is a nitrogen-containing heterocyclic compound. Attached to this core are several other functional groups, including a methoxyphenyl group and a cyclohexylamino group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amine group might be involved in acid-base reactions, while the naphthyridine core might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amine and the methoxy group would likely make it somewhat soluble in polar solvents .Scientific Research Applications
Antioxidant Properties
The compound’s structure suggests potential antioxidant activity due to the presence of the methoxyphenyl group and the naphthyridine ring. Researchers have investigated its role in scavenging free radicals and protecting cells from oxidative stress . Further studies could explore its application in preventing oxidative damage-related diseases.
Maillard Reaction Intermediates
The compound may play a role in the Maillard reaction, a complex series of chemical reactions that occur during cooking and food processing. Specifically, it is related to the formation of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) , which contributes to the antioxidant properties of Maillard reaction products . Understanding its involvement in food chemistry could have implications for flavor development and food quality.
Mechanism of Action
properties
IUPAC Name |
1-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-16-11-12-20-23(31)21(25(32)28-18-9-6-10-19(13-18)33-2)14-29(24(20)26-16)15-22(30)27-17-7-4-3-5-8-17/h6,9-14,17H,3-5,7-8,15H2,1-2H3,(H,27,30)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGPIBVFOAUHBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCCC3)C(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(cyclohexylamino)-2-oxoethyl)-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |
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